molecular formula C10H11NO5 B12442628 (2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid

(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid

Cat. No.: B12442628
M. Wt: 225.20 g/mol
InChI Key: QNECLCOECOXTEW-DTWKUNHWSA-N
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Description

(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid is a chiral amino acid derivative that features a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the condensation of a benzo[d][1,3]dioxole derivative with a chiral amino acid precursor under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, followed by purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-6-yl)-3-hydroxypropanoic acid
  • (2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)-3-hydroxypropanoic acid
  • (2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-7-yl)-3-hydroxypropanoic acid

Uniqueness

(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid is unique due to its specific stereochemistry and the position of the benzo[d][1,3]dioxole moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

(2S,3R)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid

InChI

InChI=1S/C10H11NO5/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6/h1-3,8-9,12H,4,11H2,(H,13,14)/t8-,9+/m0/s1

InChI Key

QNECLCOECOXTEW-DTWKUNHWSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)N)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O

Origin of Product

United States

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